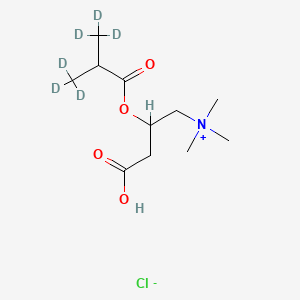
Isobutyryl L-Carnitine-d6 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl L-Carnitine-d6 (chloride) is a labeled acylcarnitine compound, primarily used in scientific research. It is a derivative of L-carnitine, which plays a crucial role in the metabolism of fatty acids. The compound is often utilized in studies related to metabolic disorders, myopathies, and neuronal degeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyryl L-Carnitine-d6 (chloride) involves the incorporation of deuterium atoms into the L-carnitine structure. This labeling is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Isobutyryl L-Carnitine-d6 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl L-Carnitine-d6 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Isobutyryl L-Carnitine-d6 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders, myopathies, and neuronal degeneration.
Industry: Utilized in the development of diagnostic assays and analytical standards
Mechanism of Action
The mechanism of action of Isobutyryl L-Carnitine-d6 (chloride) involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the transfer of acyl groups from coenzyme A to L-carnitine, enabling the transport of fatty acids across the mitochondrial membrane. This process is crucial for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the acyl group attached to the L-carnitine.
Glutarylcarnitine: Another acylcarnitine with a different acyl group.
Isobutyryl-CoA: A related compound involved in the same metabolic pathway.
Uniqueness
Isobutyryl L-Carnitine-d6 (chloride) is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and tracing experiments. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis using mass spectrometry .
Properties
Molecular Formula |
C11H22ClNO4 |
|---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
[3-carboxy-2-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/i1D3,2D3; |
InChI Key |
FWUACOYFRJEMMP-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC(CC(=O)O)C[N+](C)(C)C)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
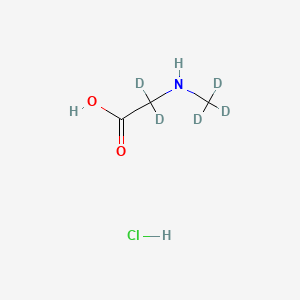
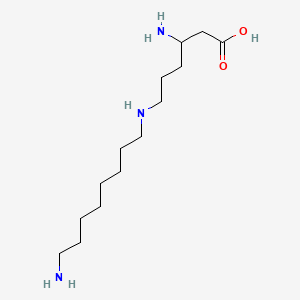
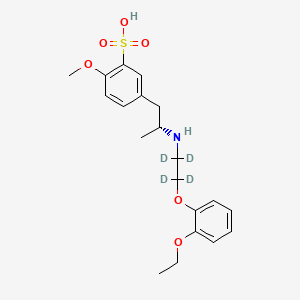


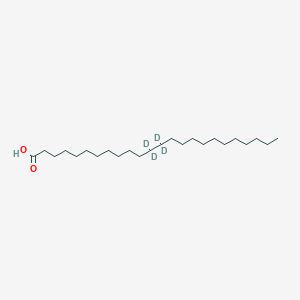
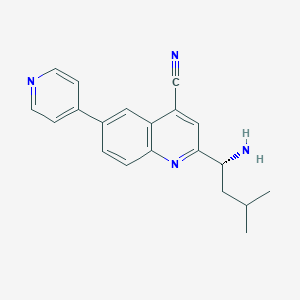

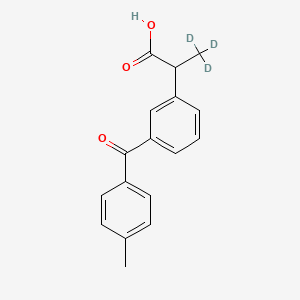
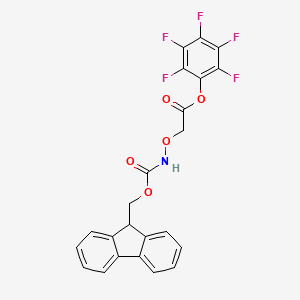
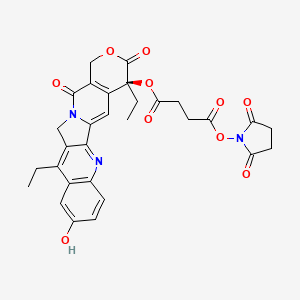
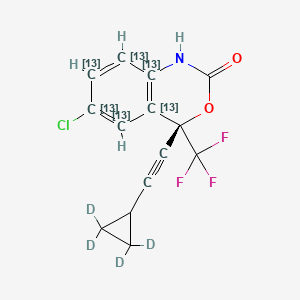
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
